Cas no 66504-62-9 (Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester)
Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester
- 66504-62-9
- methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate
- CS-0021651
- SCHEMBL1780814
- Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate
-
- Inchi: 1S/C10H8ClF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
- InChI Key: UILOVTWHASLNGP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)CC(=O)OC
Computed Properties
- Exact Mass: 252.01654
- Monoisotopic Mass: 252.0164917g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091453-1g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate |
66504-62-9 | 98% | 1g |
¥10088.00 | 2024-05-04 |
Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester
Benzeneacetic Acid, 4-Chloro-3-(Trifluoromethyl)-, Methyl Ester (CAS No. 66504-62-9)
Benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester is a synthetic organic compound with the CAS registry number 66504-62-9. This compound belongs to the class of aromatic carboxylic acids and is widely used in various chemical and pharmaceutical applications. The structure of this compound consists of a benzene ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position, with an acetic acid moiety attached to the benzene ring and esterified with a methyl group.
The methyl ester form of this compound is particularly significant due to its stability and reactivity in different chemical reactions. The presence of the trifluoromethyl group imparts unique electronic properties to the molecule, making it highly valuable in synthetic chemistry. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials and bioactive compounds.
One of the most notable applications of benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester is in the pharmaceutical industry. Researchers have explored its potential as a precursor for developing novel drug candidates targeting various therapeutic areas, including oncology and infectious diseases. The compound's ability to undergo diverse transformations has made it a versatile building block in medicinal chemistry.
In terms of synthesis, benzeneacetic acid derivatives are typically prepared through electrophilic aromatic substitution reactions or through coupling reactions involving aryl halides. The introduction of the trifluoromethyl group is often achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale production.
The methyl ester functionality of this compound plays a crucial role in its reactivity and solubility properties. It allows for easy modification of the molecule by hydrolysis or transesterification, enabling the preparation of other derivatives such as free acids or other esters. This flexibility has been exploited in various research settings to design molecules with tailored physicochemical properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of benzeneacetic acid derivatives. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly alters the electron density distribution on the benzene ring, enhancing its electrophilic character at specific positions. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its applications in material science.
In environmental chemistry, benzeneacetic acid derivatives have been studied for their biodegradation pathways and ecological impacts. Researchers have reported that these compounds exhibit moderate biodegradability under aerobic conditions, with microbial communities playing a key role in their transformation. These findings are critical for assessing their environmental fate and ensuring sustainable practices in their production and use.
The integration of benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester into green chemistry frameworks has also been a topic of recent interest. Scientists are exploring ways to minimize waste generation and energy consumption during its synthesis while maximizing atom economy. These efforts align with global initiatives to promote environmentally friendly chemical processes.
In conclusion, benzeneacetic acid, 4-chloro-3-(trifluoromethyl)-, methyl ester (CAS No. 66504-62-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and computational tools, continue to drive innovation in both academic and industrial research settings.
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